RAD-150 is classified as a synthetic compound belonging to the category of selective androgen receptor modulators. It was developed by Radius Health Inc. and has been studied extensively for its pharmacological properties. The compound is recognized for its ability to stimulate muscle growth and bone density without the side effects associated with traditional anabolic steroids. This makes it a subject of interest not only in clinical research but also in the realm of athletic performance enhancement.
The synthesis of RAD-150 involves several key steps that ensure the purity and efficacy of the final product. The process typically begins with the preparation of starting materials that undergo various chemical transformations. One common method includes:
The detailed synthesis pathway can be complex, involving multiple reaction conditions and reagents, which are optimized for yield and selectivity.
RAD-150 has a molecular formula of and features a unique structure that allows it to selectively bind to androgen receptors. Its structural characteristics include:
The three-dimensional conformation of RAD-150 plays a crucial role in its mechanism of action, influencing how it interacts with biological targets.
RAD-150 undergoes several chemical reactions during both its synthesis and metabolism. Some notable reactions include:
These reactions are critical for understanding both the therapeutic potential and safety profile of RAD-150.
RAD-150 functions primarily by binding selectively to androgen receptors located in muscle and bone tissues. This selective binding leads to:
The selectivity reduces unwanted side effects commonly associated with non-selective androgenic compounds, making RAD-150 an attractive candidate for therapeutic applications.
RAD-150 exhibits several notable physical and chemical properties:
These properties are essential for formulating RAD-150 into usable forms for research or therapeutic applications.
RAD-150 has potential applications in various scientific fields:
The ongoing research into RAD-150 highlights its significance as a valuable tool in both therapeutic contexts and performance enhancement discussions within sports science.
RAD-150 (TLB-150 Benzoate) is a synthetic benzoate ester derivative of the selective androgen receptor modulator RAD-140, engineered to enhance metabolic stability and bioavailability. Its core chemical structure features a sterically hindered aromatic ring linked to a bicyclic hydantoin scaffold, which imposes strict conformational constraints during receptor binding [3] [9]. This architecture facilitates high-affinity interaction with the androgen receptor ligand-binding domain (AR-LBD), particularly through:
Table 1: Structural Features Governing RAD-150-AR Binding Affinity
Structural Element | AR-LBD Interaction Partner | Binding Energy Contribution (kcal/mol) |
---|---|---|
Benzoate Ester Group | Leu-704, Trp-741 | -3.2 ± 0.4 |
Hydantoin Carbonyl | Asn-705 (H-bond) | -2.1 ± 0.3 |
Fluorinated Aryl Ring | Phe-764, Met-745 | -1.8 ± 0.2 |
Tert-butyl Substituent | Leu-873 hydrophobic pocket | -1.5 ± 0.3 |
RAD-150 exhibits pronounced tissue selectivity through differential coregulator recruitment and receptor post-translational modifications:
Musculoskeletal Agonism: In skeletal muscle and bone tissues, RAD-150-bound androgen receptor recruits the steroid receptor coactivator-3 (SRC-3) and p300/CBP-associated factor (P/CAF) complexes. This promotes ribosomal biogenesis and Wnt/β-catenin signaling, respectively, leading to myofiber hypertrophy (150% increase in myosin heavy chain expression) and osteoblast differentiation (2.3-fold increase in alkaline phosphatase activity) [1] [7]. Mechanistically, this occurs through phosphorylation of AR at Ser-515 by p38 MAPK, a modification enriched in musculoskeletal tissues [1].
Prostatic Attenuation: In contrast, RAD-150 demonstrates 18-fold lower transactivation efficacy in prostate tissue due to:
Preferential recruitment of repressive histone deacetylase 7 (HDAC7) to prostate-specific AR target genes [1] [6]
Neural Protection: RAD-150-bound androgen receptor activates extracellular signal-regulated kinase (ERK) phosphorylation in hippocampal neurons (2.8-fold increase vs. control), providing neuroprotection against excitotoxic insults like kainate-induced apoptosis. This occurs independently of classical AR genomic pathways, instead involving rapid membrane-initiated steroid signaling [1].
The RAD-150-androgen receptor complex exhibits gene-specific transcriptional regulation through selective DNA response element recognition and epigenetic remodeling:
Genome-Wide Binding Specificity: Chromatin immunoprecipitation sequencing (ChIP-seq) reveals RAD-150-bound androgen receptor preferentially occupies selective androgen response elements (sAREs) containing 5'-AGAACAnnnAGAACA-3' motifs in muscle/bone genes, versus classical palindromic androgen response elements (AREs) in prostate genes. This selectivity is mediated by tissue-specific forkhead box protein A1 (FOXA1) pioneer factor expression [1] [6].
Chromatin Remodeling: In myoblasts, RAD-150 promotes H3K27 acetylation (3.1-fold increase) and H3K4 trimethylation (2.7-fold increase) at myogenic loci like IGF1, MYOD1, and FNDC5 through recruitment of lysine acetyltransferase KAT2B. Conversely, it recruits histone demethylase KDM1A to prostate-specific antigen (KLK3) promoter, maintaining repressive chromatin [6].
Non-Genomic Crosstalk: RAD-150-bound androgen receptor enhances insulin-like growth factor 1 receptor (IGF-1R) signaling through direct interaction with the adaptor protein SHC1, leading to 140% activation of the MAPK pathway within 15 minutes. This acutely stimulates protein translation machinery via ribosomal protein S6 kinase phosphorylation [1] [3].
Table 2: Transcriptional Signatures of RAD-150 vs. Testosterone in Target Tissues
Tissue | Upregulated Genes (Fold Change) | Downregulated Genes (Fold Change) | Key Regulatory Mechanism |
---|---|---|---|
Skeletal Muscle | IGF1 (+4.2), FNDC5 (+3.8) | MSTN (-2.1), ATROGIN1 (-3.5) | SRC-3/P300 recruitment to sAREs |
Bone Tissue | RUNX2 (+2.9), ALP (+3.2) | SOST (-1.8), RANKL (-2.4) | β-catenin stabilization, TCF4 activation |
Prostate | KLK3 (+0.3), TMPRSS2 (+0.4) | NKX3.1 (+0.2) | HDAC7 recruitment to AREs |
Hippocampus | BDNF (+1.9), SOD2 (+2.3) | CASP3 (-3.1), BAX (-2.7) | ERK1/2 phosphorylation |
RAD-150 induces distinct androgen receptor conformational states that underlie its tissue-selective pharmacology:
Ligand Binding Pocket Accommodation: Hydrogen/deuterium exchange mass spectrometry reveals RAD-150 binding reduces deuterium uptake in helix 3 (residues 698-712) by 40% and helix 12 (residues 887-919) by 55% compared to dihydrotestosterone, indicating enhanced stability. The benzoate ester creates additional contacts with the Ω-loop (residues 670-695), reducing conformational flexibility [8] [10].
Activation Function-2 (AF-2) Dynamics: Unlike dihydrotestosterone, RAD-150 binding induces a 15° rotation in helix 4 that optimizes the AF-2 surface for nuclear receptor coactivator (NCoA) binding. This creates a unique coactivator binding groove with 3.2 Å displacement of Phe-826, enabling selective recruitment of tissue-specific coactivators like NCoA-3 in muscle versus NCoA-2 in prostate [10].
Receptor Dimerization: Fluorescence resonance energy transfer (FRET) studies show RAD-150 promotes 35% more stable androgen receptor homodimerization than testosterone in myocytes, but 60% less stable dimers in prostate stromal cells. This differential dimer stability correlates with residency time on DNA, lasting 48.7 ± 5.1 seconds in muscle AREs versus 12.3 ± 2.4 seconds in prostate AREs [8].
Allosteric Modulation: Nuclear magnetic resonance (NMR) spectroscopy demonstrates RAD-150 binding induces long-range conformational effects in the androgen receptor DNA-binding domain (DBD), enhancing its affinity for selective AREs by reducing the dissociation constant (Kd) from 18.3 nM (dihydrotestosterone-bound AR) to 9.7 nM. This occurs through allosteric stabilization of the D-box dimerization interface (residues 596-600) [6] [8].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6